2,3-Dihydroxybenzenesulfonic acid

Description

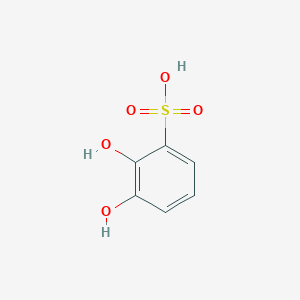

2,3-Dihydroxybenzenesulfonic acid (CAS: 6917-79-9) is an aromatic sulfonic acid derivative with hydroxyl groups at the 2- and 3-positions and a sulfonic acid group at the 1-position (Figure 1). Its molecular formula is C₆H₆O₅S (molecular weight: 190.17 g/mol). The compound exhibits strong acidity due to the electron-withdrawing sulfonic acid group and the chelating ability of the adjacent hydroxyl groups. While direct applications of the unmodified 2,3-isomer are sparsely documented in the provided evidence, its structural analogs—such as the 5-(tert-butyl) derivative—demonstrate utility in electrochemical energy storage systems.

Properties

IUPAC Name |

2,3-dihydroxybenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYDKJOUEPFKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988879 | |

| Record name | 2,3-Dihydroxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35857-70-6, 6917-79-9 | |

| Record name | 2,3-Dihydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35857-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxybenzenesulfonic acid can be synthesized through the sulfonation of resorcinol, which is a dihydroxybenzene. The reaction is typically carried out in the presence of sulfuric acid or oleum at elevated temperatures . The resulting product is then neutralized with sodium hydroxide to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of an aqueous solution of an appropriate dihydroxybenzene disulfonic acid with large quantities of spent sulfuric acid. An alkali metal or ammonium base is then added to precipitate the dialkali dihydroxybenzene disulfonates from the solution while maintaining a strongly acidic condition .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybenzenesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur in the presence of reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Applications

1.1 Treatment of Vascular Disorders

Calcium dobesilate, a derivative of 2,3-dihydroxybenzenesulfonic acid, is used to treat vascular disorders and male sexual dysfunction. Clinical studies have demonstrated its efficacy in improving endothelial function and reducing symptoms associated with chronic venous insufficiency. For instance, a study indicated that calcium dobesilate significantly improved venous tone and reduced edema in patients with chronic venous disease .

1.2 Antioxidant Properties

Research has shown that this compound exhibits antioxidant properties, making it a candidate for preventing oxidative stress-related diseases. In vitro studies have demonstrated its ability to scavenge free radicals and protect cellular components from oxidative damage .

Analytical Applications

2.1 Chromatography

this compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. Its structural properties allow for effective interaction with stationary phases in HPLC systems. A study highlighted the use of a Newcrom R1 HPLC column for analyzing this compound under optimized conditions involving acetonitrile and phosphoric acid as mobile phases .

Table 1: HPLC Conditions for Analyzing this compound

| Parameter | Condition |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile: Water: Phosphoric Acid (70:30:0.5) |

| Flow Rate | 1 mL/min |

| Detection Method | UV at 280 nm |

Environmental Applications

3.1 Role in Bioremediation

Studies have indicated that this compound can act as a chelator for transition metals in contaminated environments. This property aids in the bioremediation processes by enhancing the solubility of heavy metals, thus facilitating their removal from polluted sites .

3.2 Microbial Interaction Studies

Recent research has explored the metabolomic profiles associated with gut microbiota and their correlation with health conditions such as Irritable Bowel Syndrome (IBS). In these studies, compounds including this compound were identified as significant metabolites that may influence microbial composition and health outcomes .

Case Studies

4.1 Clinical Efficacy of Calcium Dobesilate

A randomized controlled trial assessed the effectiveness of calcium dobesilate in patients with chronic venous insufficiency. Results showed a marked improvement in symptoms such as leg swelling and pain after treatment over a period of three months .

4.2 Environmental Impact Assessment

In an environmental study focusing on heavy metal contamination, the application of this compound facilitated the removal of lead and cadmium from soil samples through enhanced solubility and microbial activity .

Mechanism of Action

The mechanism by which 2,3-Dihydroxybenzenesulfonic acid exerts its effects involves its ability to bind and chelate metal ions, particularly iron. This binding can influence various biochemical pathways, including those related to oxidative stress and cellular metabolism . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following dihydroxybenzenesulfonic acids are compared based on their substitution patterns, synthesis, and applications:

Table 1: Structural Comparison of Dihydroxybenzenesulfonic Acids

2.1 3,4-Dihydroxybenzenesulfonic Acid

- Structure and Properties : The 3,4-isomer shares the same molecular formula as the 2,3-isomer but differs in hydroxyl group positioning. It is a metabolite identified in irritable bowel syndrome with diarrhea (IBS-D) patients, with elevated levels in urine samples.

- Applications : Demonstrates biochemical interactions, such as binding to the active site of Homoprotocatechuate 2,3-Dioxygenase (a bacterial enzyme), suggesting roles in microbial metabolism.

2.2 2,5-Dihydroxybenzenesulfonic Acid

- Synthesis: Produced via sulfonation of hydroquinone using concentrated sulfuric acid under controlled conditions.

- Applications: Key precursor for calcium dobesilate, a pharmaceutical agent used to treat diabetic retinopathy. Its potassium salt is clinically employed for rosacea treatment due to anti-inflammatory properties.

2.3 5-(tert-Butyl)-2,3-Dihydroxybenzenesulfonic Acid

- Synthesis : Prepared via solvent-free sulfonation of 4-tert-butylcatechol, yielding a sterically hindered derivative.

- Applications : Exhibits reversible two-electron redox behavior, making it suitable as a catholyte in redox flow batteries.

2.4 Tiron (3,5-Dihydroxybenzenesulfonic Acid)

Biological Activity

2,3-Dihydroxybenzenesulfonic acid, also known as 2,3-DHBSA, is a sulfonated phenolic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of 2,3-DHBSA, including its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by the presence of two hydroxyl groups and one sulfonic acid group on a benzene ring. Its molecular formula is C₆H₇O₃S, and it has a molecular weight of approximately 175.19 g/mol. The compound is soluble in water and exhibits acidic properties due to the sulfonic group.

Antioxidant Activity

Research has indicated that 2,3-DHBSA possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. In vitro studies have demonstrated that the compound can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

2,3-DHBSA has shown potential anti-inflammatory effects in various models. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS). This action may be beneficial in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial properties of 2,3-DHBSA have been investigated against various pathogens. Preliminary studies indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Emerging research highlights the anticancer potential of 2,3-DHBSA. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. Further studies are needed to elucidate its mechanisms and efficacy in vivo.

Clinical Trials

A randomized double-blind clinical trial assessed the efficacy of calcium dobesilate (a derivative of 2,3-DHBSA) in treating chronic venous disease (CVD). The trial reported improvements in quality of life and reduction in symptoms associated with CVD after treatment with calcium dobesilate compared to placebo .

Animal Studies

In animal models, treatment with 2,3-DHBSA demonstrated a reduction in inflammation markers and improved healing in models of skin injury. These findings support its potential use in dermatological applications.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.